molecular formula C10H18O2 B14784880 (1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

Cat. No.: B14784880
M. Wt: 170.25 g/mol
InChI Key: AYEOSGBMQHXVER-RKSFOETPSA-N
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Description

(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol is a bicyclic organic compound with a unique structure that includes two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[221]heptane-2,3-diol typically involves the Diels-Alder reaction followed by selective reduction and functional group transformations One common route starts with the reaction of a suitable diene with a dienophile to form the bicyclic core

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a model system to study enzyme-catalyzed reactions and stereoselective processes. Its structure allows for the investigation of how enzymes interact with chiral substrates.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.

Industry

In the industrial sector, (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is used in the production of advanced materials. Its rigid bicyclic structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism by which (1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, affecting their activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Camphor: Another bicyclic compound with a similar structure but different functional groups.

    Borneol: A bicyclic alcohol with a similar framework but different stereochemistry.

    Isoborneol: An isomer of borneol with different stereochemistry.

Uniqueness

(1R,2S,3R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diol is unique due to its specific stereochemistry and the presence of two hydroxyl groups. This makes it a valuable compound for studying stereoselective reactions and for use as a chiral building block in organic synthesis.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol

InChI

InChI=1S/C10H18O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-8,11-12H,4-5H2,1-3H3/t6?,7?,8?,10-/m0/s1

InChI Key

AYEOSGBMQHXVER-RKSFOETPSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)C(C2O)O

Canonical SMILES

CC1(C2CCC1(C(C2O)O)C)C

Origin of Product

United States

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